molecular formula C11H9F3N4O2S B2353870 BRM/BRG1 ATP Inhibitor-1 CAS No. 2270879-17-7

BRM/BRG1 ATP Inhibitor-1

カタログ番号 B2353870
CAS番号: 2270879-17-7
分子量: 318.27
InChIキー: CKYCAIAVJIFWPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRM/BRG1 ATP Inhibitor-1 is an allosteric dual inhibitor of brahma homolog (BRM)/SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily A member 2 (SMARCA2) and brahma related gene 1 (BRG1)/SMARCA4 ATPase activity . It has been observed to have broad SWI/SNF dependencies in Acute Myeloid Leukemia (AML) .

科学的研究の応用

1. Cancer Therapy Target

Research has indicated that cancer cells with a loss of the SWI/SNF complex subunit BRG1 are dependent on the remaining ATPase, BRM, making BRM an attractive target for cancer therapy. Studies have shown that near complete depletion of BRM is necessary to robustly inhibit the growth of BRG1-mutant lung cancer cells both in vitro and in vivo. This finding is critical for developing appropriate therapeutic strategies targeting BRM in the context of BRG1-mutant cancers (Rago et al., 2019).

2. Chromatin Remodeling and Cancer

BRM and BRG1, as ATPase subunits of human SWI/SNF chromatin remodeling complexes, are key in either suppressing or driving cancer. The inhibiting of both BRG1 and BRM is emerging as an effective therapeutic strategy in diverse cancers. The structure of the BRK domain in these proteins suggests a potential role in protein–protein interactions, which may be crucial in cancer therapy (Allen, Bycroft, & Zinzalla, 2020).

3. Impact on Cancer Development and Progression

BRM, as a core ATPase subunit of the SWI/SNF chromatin-remodeling complex, plays various roles in cancer. Its function can vary depending on cancer type and stage, potentially acting as either a tumor suppressor or a factor in disease progression. The existence of alternative splicing forms of the SMARCA2 gene, leading to different functional forms of BRM, suggests a complex mode of action of BRM-containing SWI/SNF complexes in cancer development and progression (Jancewicz et al., 2019).

4. Implications in Immunological Responses

Studies have shown that BAF chromatin remodeling complex activities are implicated in many immunologic responses. The combination of BRM/BRG1 ATPase inhibitors with anti-PD-1 antibody provided synergistic efficacy and survival benefits in various mouse tumor models. This indicates the potential of BRM/BRG1 inhibitors in enhancing immunological responses against tumors (Ichikawa et al., 2022).

5. Role in Chromatin Accessibility and Gene Expression

The inhibition of BRM/BRG1 ATPases induces specific changes in chromatin accessibility and gene expression, pointing towards a significant role in the regulation of transcriptional processes. This modulation of gene expression and chromatin state is crucial in understanding the therapeutic potential of BRM/BRG1 ATPase inhibition in various disease contexts, including cancer (Wanior et al., 2020).

作用機序

BRM/BRG1 ATP Inhibitor-1 acts at genomic loci associated with oncogenic transcription factors, leading to a downregulation of leukemic pathway genes, including MYC . It has been observed to induce differentiation and lethality in AML cells with MLL1r or mtNPM1 .

Safety and Hazards

BRM/BRG1 ATP Inhibitor-1 is described as toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

BRM/BRG1 ATP Inhibitor-1 is currently under clinical investigation for the treatment of metastatic uveal melanoma and advanced hematological malignancies . It has shown notable efficacy when co-treated with FHD-286, a Dual BRG1/BRM ATP-Ase Inhibitor, and Menin or BET Inhibitor, Decitabine or Venetoclax Against AML with MLL-r or Mutant NPM1 .

特性

IUPAC Name

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYCAIAVJIFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRM/BRG1 ATP Inhibitor-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。